N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClF3N2O3S2 and its molecular weight is 466.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Derivatives
A study focused on synthesizing a new series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. The findings indicate the potential of these derivatives in therapeutic applications due to their promising enzyme inhibition activity (Khalid et al., 2014).
Pharmaceutical Compositions
Another study described the development of a salt or solvate of a structurally similar compound for use in pharmaceutical compositions. This research emphasizes the chemical's relevance in developing therapeutic agents (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Characterization of N-Derivatives for Potential Pesticides
Research on N-derivatives of certain acetamides, which are structurally related to the query compound, highlights their potential as pesticides. The study involved the characterization of these compounds through X-ray powder diffraction, demonstrating their utility in agricultural sciences (Olszewska et al., 2011).
Crystallographic Study
A crystallographic study of compounds closely related to the queried chemical showcases the structural basis for their biological activity. This research could inform the design of new compounds with improved efficacy (Boechat et al., 2011).
Oxidation Studies
The oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides study, while not directly related, suggests the chemical versatility and potential reactivity pathways of related sulfonamide compounds, which could be relevant in developing new chemical entities (Rozentsveig et al., 2001).
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O3S2/c19-14-7-6-12(18(20,21)22)10-15(14)23-16(25)11-13-4-1-2-8-24(13)29(26,27)17-5-3-9-28-17/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNIEDHXJWSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide |
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